Methyl 2-(3-bromophenyl)-4-oxobutanoate
Description
Methyl 2-(3-bromophenyl)-4-oxobutanoate is an organic compound featuring a bromophenyl substituent at the 2-position and a ketone group at the 4-position of a butanoate ester backbone. Its structure combines aromatic and carbonyl functionalities, making it a versatile intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 2-(3-bromophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C11H11BrO3/c1-15-11(14)10(5-6-13)8-3-2-4-9(12)7-8/h2-4,6-7,10H,5H2,1H3 |
InChI Key |
QSUCKTDVWQQJNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromophenyl)-4-oxobutanoate can be synthesized through a multi-step process involving the following key reactions:
Esterification: The ester group can be introduced by reacting the brominated phenyl compound with methyl acetoacetate in the presence of a base such as sodium ethoxide (NaOEt).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The phenyl ring can undergo oxidation to form quinones using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl esters.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
Methyl 2-(3-bromophenyl)-4-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromophenyl)-4-oxobutanoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, and its ester group can undergo hydrolysis or reduction.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-bromophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the electron-donating methoxy group in Methyl 4-methoxy-3-oxobutanoate .
- Salt Formation: Methyl 3-amino-4-[(1-benzyl...)-HCl exists as a hydrochloride salt, significantly improving its aqueous solubility compared to neutral esters like the target compound.
Reactivity Insights :
- Cross-Coupling Potential: The bromine in this compound enables Suzuki or Ullmann couplings, a feature absent in methoxy or amino derivatives .
- Ketone Reactivity: All compounds share a reactive ketone group, but steric shielding from the benzoylamino group in may slow nucleophilic additions compared to the bromophenyl variant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
